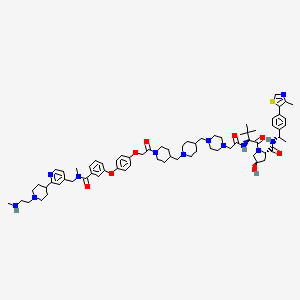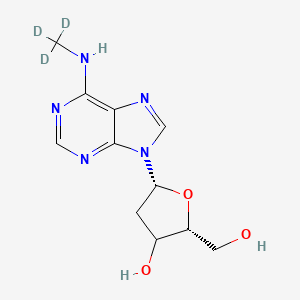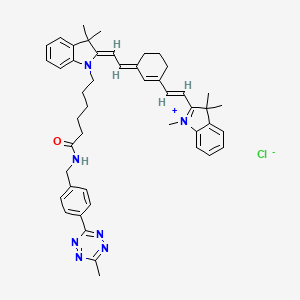
Murpanicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Murpanicin can be synthesized through several synthetic routes. One common method involves the extraction of coumarin derivatives from Murraya paniculata. The synthetic process typically includes steps such as demethylation, hydroxylation, and glucuronidation . Industrial production methods often involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time of flight tandem mass spectrometry (Q-TOF-MS/MS) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Murpanicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydroxylation: This reaction involves the addition of hydroxyl groups.
The major products formed from these reactions include various hydroxylated and glucuronidated metabolites .
Scientific Research Applications
Murpanicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.
Biology: Investigated for its role in inhibiting TRPV2 channels and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory and insecticidal properties, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the production of insecticides and anti-inflammatory drugs
Mechanism of Action
Murpanicin exerts its effects by inhibiting the TRPV2 channel, which is involved in various cellular processes, including inflammation and pain perception. The inhibition of this channel leads to a reduction in calcium influx, thereby decreasing the inflammatory response . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways .
Comparison with Similar Compounds
Murpanicin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel. Similar compounds include:
Warfarin: Another coumarin derivative known for its anticoagulant properties.
Moscatilin: A bibenzyl derivative with anticancer activity.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory properties.
This compound stands out due to its specific action on the TRPV2 channel, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1 |
InChI Key |
GDLSTIJVZWVVPB-RDJZCZTQSA-N |
Isomeric SMILES |
CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O |
Canonical SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)


![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)



![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



